molecular formula C7H6BrF2NO B2389373 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol CAS No. 2228980-66-1

1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol

Cat. No.: B2389373
CAS No.: 2228980-66-1
M. Wt: 238.032
InChI Key: HPZWZOBZWSEYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol is a chemical compound characterized by the presence of a bromine atom attached to a pyridine ring, along with two fluorine atoms and a hydroxyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol typically involves the bromination of pyridine derivatives followed by the introduction of difluoroethyl groups. One common method includes the reaction of 6-bromopyridine with difluoroethanol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms contribute to the compound’s ability to form strong interactions with these targets, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol is unique due to the presence of both bromine and difluoroethyl groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)-2,2-difluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-5-3-1-2-4(11-5)6(12)7(9)10/h1-3,6-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZWZOBZWSEYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.